11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one
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Overview
Description
11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an indeno and benzodiazepine moiety fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one typically involves multiple steps, including the formation of the indeno and benzodiazepine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indan-1,3-dione with aniline derivatives in the presence of a catalyst can lead to the formation of the indeno structure, which is then further reacted with benzodiazepine precursors to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine or indeno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets in the body. As a benzodiazepine derivative, it is likely to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[b,f]azepine: This compound shares a similar core structure but lacks the indeno moiety.
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: This compound has a similar indeno structure but differs in its functional groups and overall reactivity.
5H-dibenz[b,f]azepine: Another related compound with a similar benzodiazepine structure but different substituents.
Uniqueness
11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one is unique due to its fused indeno and benzodiazepine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,20,23-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDFKRFRLDURHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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